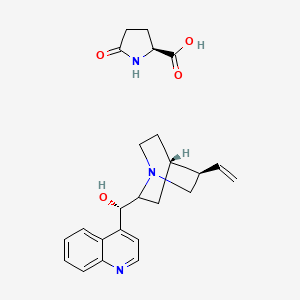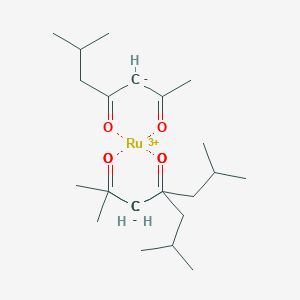
Tris(6-methyl-2,4-heptanedionato)ruthenium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(6-methyl-2,4-heptanedionato)ruthenium is an organometallic compound that features ruthenium as its central metal atom coordinated with three 6-methyl-2,4-heptanedionato ligands. This compound is known for its stability and versatility in various chemical reactions and applications, particularly in the field of material science and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(6-methyl-2,4-heptanedionato)ruthenium typically involves the reaction of ruthenium trichloride with 6-methyl-2,4-heptanedione in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as ethanol or acetone. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors, and the purification process includes multiple recrystallization steps to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(6-methyl-2,4-heptanedionato)ruthenium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.
Reduction: It can be reduced to lower oxidation state species, often using reducing agents like hydrogen or hydrazine.
Substitution: The ligands in the compound can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and peracids.
Reduction: Reducing agents such as hydrogen gas, hydrazine, and sodium borohydride are frequently used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and may be facilitated by heating or the use of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ruthenium dioxide, while reduction reactions can produce lower oxidation state ruthenium complexes. Substitution reactions result in the formation of new ruthenium-ligand complexes with different properties and applications.
Wissenschaftliche Forschungsanwendungen
Tris(6-methyl-2,4-heptanedionato)ruthenium has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other ruthenium complexes and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of anticancer agents.
Wirkmechanismus
The mechanism by which Tris(6-methyl-2,4-heptanedionato)ruthenium exerts its effects involves the coordination of the ruthenium center with various ligands, which can influence its reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the ruthenium center. For example, in catalytic applications, the compound may facilitate the activation of substrates through coordination and electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2,4-pentanedionato)ruthenium: Similar in structure but with different ligand substituents, leading to variations in reactivity and applications.
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium: Another closely related compound with different steric and electronic properties.
Tris(2,2’-bipyridyl)ruthenium(II): Known for its use in electrochemiluminescence and other analytical applications.
Uniqueness
Tris(6-methyl-2,4-heptanedionato)ruthenium is unique due to its specific ligand structure, which imparts distinct steric and electronic properties. These properties influence its reactivity, stability, and suitability for various applications, making it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
93805-28-8 |
|---|---|
Molekularformel |
C24H39O6Ru |
Molekulargewicht |
524.6 g/mol |
IUPAC-Name |
6-methylheptane-2,4-dione;ruthenium(3+) |
InChI |
InChI=1S/3C8H13O2.Ru/c3*1-6(2)4-8(10)5-7(3)9;/h3*5-6H,4H2,1-3H3;/q3*-1;+3 |
InChI-Schlüssel |
SKEIDLHYXGSKSI-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C/C(=C/C(=O)C)/O)C.CC(C/C(=C/C(=O)C)/O)C.CC(C/C(=C/C(=O)C)/O)C.[Ru] |
Kanonische SMILES |
CC(C)CC(=O)[CH-]C(=O)C.CC(C)CC(=O)[CH-]C(=O)C.CC(C)CC(=O)[CH-]C(=O)C.[Ru+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


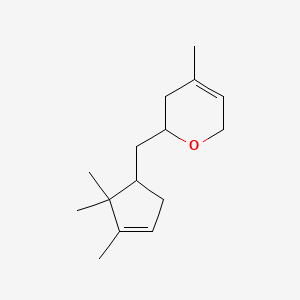
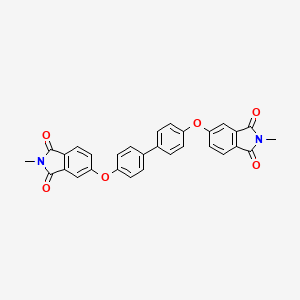
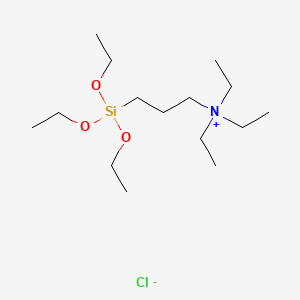
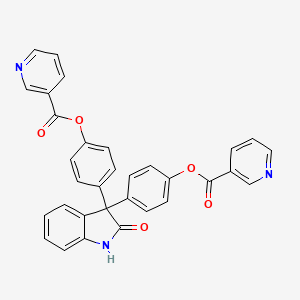

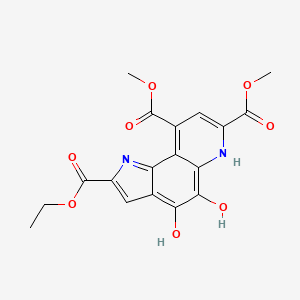



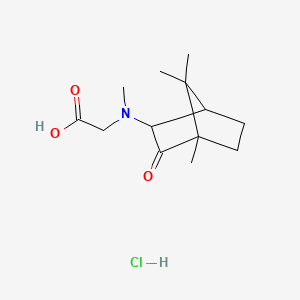
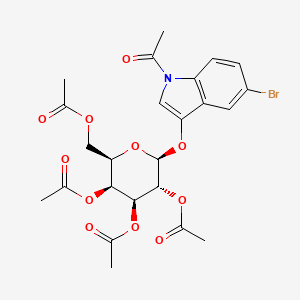

![2-(2-Aminoethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12682026.png)
